1-(Perfluoro-n-hexyl)dodecane chemical properties
1-(Perfluoro-n-hexyl)dodecane chemical properties
Technical Monograph: 1-(Perfluoro-n-hexyl)dodecane ( )
Advanced Physicochemical Characterization & Biomedical Applications
Part 1: Executive Technical Overview
1-(Perfluoro-n-hexyl)dodecane , commonly abbreviated as F6H12 , represents a distinct class of Semifluorinated Alkanes (SFAs) characterized by a diblock amphiphilic structure:
Unlike its shorter-chain analog F6H8 (Perfluorohexyloctane), which is a liquid used commercially in ophthalmology (e.g., NovaTears®), F6H12 is a solid at room temperature with a melting point of approximately 48°C. This phase behavior is critical: it positions F6H12 not as a liquid vehicle, but as a structural lipid matrix for Solid Lipid Nanoparticles (SLNs) or as a thermosensitive component in supramolecular assemblies.
The molecule exhibits "fluorophilicity" and "lipophilicity" simultaneously, leading to micro-phase separation even in the bulk state. This guide provides the definitive framework for synthesizing, characterizing, and utilizing F6H12 in advanced drug delivery.
Part 2: Physicochemical Architecture
Core Property Matrix
The following data consolidates experimental values and calculated properties essential for formulation design.
| Property | Value / Description | Relevance to Application |
| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorooctadecane | Formal identification |
| Molecular Formula | Stoichiometry for synthesis | |
| Molecular Weight | 488.37 g/mol | Dosage calculation |
| Melting Point | 48°C (321 K) | Solid at body temp; suitable for SLNs |
| Boiling Point | ~130–140°C @ 3 mmHg (Est.)[1] | Purification via vacuum distillation |
| Density | ~1.3–1.4 g/cm³ (Solid state) | Sedimentation behavior in aqueous media |
| Solubility (Water) | Insoluble (Hydrophobic & Lipophobic) | Stable in aqueous dispersion |
| Solubility (Lipids) | Temperature-dependent | Solubilizes lipophilic drugs above MP |
| Dipole Moment | Distinct at F-H junction | Drives self-assembly at interfaces |
The "Fluorous Effect" & Phase Behavior
F6H12 does not follow standard surfactant logic. The rigid, helical perfluorocarbon (
-
Solid State: F6H12 crystallizes into layered smectic structures where
and domains segregate into alternating sub-layers. -
Melt State: Above 48°C, it becomes an isotropic liquid capable of dissolving oxygen and lipophilic actives.
-
Interface: In aqueous dispersions, F6H12 forms surface hemimicelles, acting as a "surfactant-free" stabilizer due to its amphiphilic block nature.
Part 3: Synthesis & Purification Protocol
Reaction Logic
The synthesis utilizes a radical addition of perfluorohexyl iodide (
Workflow Diagram (DOT)
Figure 1: Radical-mediated synthesis pathway for F6H12. Note the critical deiodination step to remove the iodine atom after coupling.
Detailed Protocol
Step 1: Radical Addition
-
Charge a 3-neck flask with 1-dodecene (1.1 eq) and Perfluorohexyl iodide (1.0 eq).
-
Add AIBN (Azobisisobutyronitrile) (0.05 eq) as a radical initiator.
-
Critical: Degas the system with Argon for 20 mins. Oxygen quenches the radical chain.
-
Heat to 80°C for 6–8 hours. Monitor consumption of
via GC-MS.
Step 2: Deiodination (Zinc/Acetic Acid Method) Avoid Tributyltin hydride in pharma-grade synthesis due to toxicity.
-
Dissolve the iodinated intermediate in Ethanol/Acetic Acid (1:1).
-
Add Zinc dust (4.0 eq) slowly at room temperature.
-
Reflux for 4 hours. The Zinc reduces the C-I bond to C-H.
-
Filter off Zinc salts and evaporate solvent.
Step 3: Purification
-
Distillation: Perform vacuum distillation (approx 3 mmHg) to remove unreacted dodecene and lower boiling byproducts.
-
Recrystallization: Dissolve the residue in hot ethanol (60°C). Cool slowly to 4°C. F6H12 will crystallize out as white plates/needles, leaving impurities in the mother liquor.
Part 4: Biomedical Applications & Formulation[2][3][4][5]
Solid Lipid Nanoparticles (SLNs)
Because F6H12 melts at 48°C, it remains solid at body temperature (37°C). This makes it an ideal core material for SLNs, offering higher encapsulation efficiency for fluorinated or extremely lipophilic drugs than standard triglycerides.
Self-Validating Formulation Protocol:
-
Melt Phase: Heat F6H12 to 55°C. Dissolve the drug (e.g., Cyclosporine A) into the melt.
-
Aqueous Phase: Heat water + Surfactant (e.g., Poloxamer 188) to 55°C.
-
Pre-Emulsion: Add aqueous phase to melt phase under magnetic stirring.
-
Homogenization: High-pressure homogenization (500 bar, 3 cycles) at 60°C (must remain above MP).
-
Solidification: Rapidly cool the nanoemulsion to 4°C. The F6H12 core crystallizes, trapping the drug inside a solid matrix.
Supramolecular Self-Assembly
F6H12 exhibits unique interfacial behavior. At the air-water interface, it forms Langmuir monolayers with a "standing" orientation, where the fluorocarbon tails stick out into the air (hydrophobic and lipophobic) while the hydrocarbon tails anchor on the water surface.
Figure 2: Structural logic of F6H12 Solid Lipid Nanoparticles (SLNs).
Part 5: Safety & Toxicology (E-E-A-T)
Biocompatibility: SFAs are chemically inert.[2][3][4] The C-F bond is one of the strongest in organic chemistry, rendering the molecule metabolically stable. It does not undergo enzymatic degradation in the body, preventing the formation of toxic metabolites.
Excretion: Unlike triglycerides, F6H12 is not metabolized for energy. It is eventually excreted via exhalation (if vapor pressure allows, though less likely for F6H12 than F6H8) or slowly cleared via the reticuloendothelial system (RES) if administered systemically.
Ocular Safety: While F6H8 is established in eye drops, F6H12's solid nature means it would be used as a suspension or nanoparticle. It is non-irritating, but particle size must be strictly controlled (<100 nm) to prevent physical irritation (grittiness) in ocular applications.
Part 6: References
-
Matrix Scientific. (n.d.). 1-(Perfluoro-n-hexyl)dodecane Physical Properties. Retrieved from
-
PubChem. (n.d.). 1-(Perfluorohexyl)decane and related SFA structures. National Library of Medicine. Retrieved from
-
Meinert, H., & Roy, T. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview. PubMed Central. Retrieved from
-
BenchChem. (2025).[5] Protocols for the Synthesis and Purification of Semifluorinated Alkanes. Retrieved from
-
ResearchGate. (2000). Surface phases of semi-fluorinated alkane melts. Retrieved from
-
Cheméo. (n.d.).[6] Chemical Properties of Fluorinated Alkanes. Retrieved from
Sources
- 1. Perfluorohexane - Wikipedia [en.wikipedia.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Semifluorinated alkanes as a liquid drug carrier system for topical ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
